molecular formula C12H17NO2 B6257623 4-{[methyl(propan-2-yl)amino]methyl}benzoic acid CAS No. 1040333-66-1

4-{[methyl(propan-2-yl)amino]methyl}benzoic acid

Cat. No.: B6257623
CAS No.: 1040333-66-1
M. Wt: 207.27 g/mol
InChI Key: HELQEAWPHQKLAF-UHFFFAOYSA-N
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Description

“4-{[methyl(propan-2-yl)amino]methyl}benzoic acid” is a chemical compound . It is a derivative of benzoic acid with a methyl group and an isopropyl group attached to the nitrogen atom of the amino group.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H17NO2 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.71 . It is a powder at room temperature .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[methyl(propan-2-yl)amino]methyl}benzoic acid involves the reaction of 4-carboxybenzaldehyde with methylpropan-2-ylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-carboxybenzaldehyde", "methylpropan-2-ylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-carboxybenzaldehyde (1.0 equiv) and methylpropan-2-ylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Purify the product by recrystallization from ethanol." ] }

CAS No.

1040333-66-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[[methyl(propan-2-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H17NO2/c1-9(2)13(3)8-10-4-6-11(7-5-10)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15)

InChI Key

HELQEAWPHQKLAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=CC=C(C=C1)C(=O)O

Purity

95

Origin of Product

United States

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